2-(4-Isocyanatophenyl)pyrimidine
Overview
Description
2-(4-Isocyanatophenyl)pyrimidine is a pyrimidine-based molecule . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines has been a subject of research due to their wide range of biological activities . Numerous methods for the synthesis of pyrimidines are described . For instance, Kambe et al. synthesized 5-cyano-4-oxo-6-alkyl(aryl)-2-thioxo-1,2,3,4-tetrahydropyrimidine derivatives by the reaction of a mixture of ethyl cyanoacetate, aldehydes, and thiourea in the presence of potassium carbonate as a catalyst under condensation reaction .Molecular Structure Analysis
The molecular formula of this compound is C11H7N3O . It has an average mass of 197.193 Da and a monoisotopic mass of 197.058914 Da .Chemical Reactions Analysis
Pyrimidines are known to display a wide array of biological and pharmacological activities, including antimicrobial, anticancer, antifungal, antiviral, and many others . The key mechanism of action of NSAIDs involves the suppression of the cyclooxygenase (COX) enzymes .Physical and Chemical Properties Analysis
This compound is a solid compound . Its InChI key is available .Mechanism of Action
Target of Action
Pyrimidines, in general, are known to interact with a variety of biological targets, including enzymes involved in inflammatory responses .
Mode of Action
Pyrimidines, as a class, are known to exhibit a range of pharmacological effects, including anti-inflammatory activities . They are thought to exert these effects through their inhibitory response against the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
These markers can be either directly or indirectly related to pyrimidine metabolism .
Result of Action
Pyrimidines are known to exhibit anti-inflammatory effects, which could suggest potential cellular and molecular impacts .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, an allergic skin reaction, allergy or asthma symptoms or breathing difficulties if inhaled, respiratory irritation, and it is harmful if swallowed, in contact with skin or if inhaled .
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that pyrimidines, the class of compounds to which 2-(4-Isocyanatophenyl)pyrimidine belongs, play a crucial role in various biological processes . They are involved in the synthesis of DNA and RNA, and they interact with various enzymes and proteins in the body .
Cellular Effects
For instance, they can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyrimidines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is a solid at room temperature .
Metabolic Pathways
This compound is likely to be involved in pyrimidine metabolism, given that it is a pyrimidine derivative . Pyrimidine metabolism involves a series of biochemical reactions that produce, interconvert, and break down pyrimidines in the body .
Properties
IUPAC Name |
2-(4-isocyanatophenyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O/c15-8-14-10-4-2-9(3-5-10)11-12-6-1-7-13-11/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGNOZLRRMBBQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=CC=C(C=C2)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640271 | |
Record name | 2-(4-Isocyanatophenyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
216059-84-6 | |
Record name | 2-(4-Isocyanatophenyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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